Ethyl 4-fluoro-2-methylbenzoate

Medicinal Chemistry ADME Optimization Lipophilicity Tuning

Ethyl 4-fluoro-2-methylbenzoate (CAS 167758-88-5) is a para‑fluoro substituted aromatic ester with the molecular formula C₁₀H₁₁FO₂ and a molecular weight of 182.19 g/mol. This colorless liquid belongs to the class of fluorinated benzoates and is widely utilized as a versatile synthetic intermediate in medicinal chemistry, agrochemical development, and materials science.

Molecular Formula C10H11FO2
Molecular Weight 182.19 g/mol
CAS No. 167758-88-5
Cat. No. B190183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-fluoro-2-methylbenzoate
CAS167758-88-5
Synonymsethyl 4-fluoro-2-methylbenzoate
Molecular FormulaC10H11FO2
Molecular Weight182.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(C=C1)F)C
InChIInChI=1S/C10H11FO2/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h4-6H,3H2,1-2H3
InChIKeyRLCFHMSCTWXLTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-fluoro-2-methylbenzoate CAS 167758-88-5 | High-Purity Fluorinated Benzoate Building Block for Pharmaceutical Intermediates


Ethyl 4-fluoro-2-methylbenzoate (CAS 167758-88-5) is a para‑fluoro substituted aromatic ester with the molecular formula C₁₀H₁₁FO₂ and a molecular weight of 182.19 g/mol . This colorless liquid belongs to the class of fluorinated benzoates and is widely utilized as a versatile synthetic intermediate in medicinal chemistry, agrochemical development, and materials science. The strategic placement of the fluorine atom at the 4‑position, ortho to a methyl group, imparts distinct physicochemical properties—including modulated lipophilicity and electron‑withdrawing effects—that differentiate it from its non‑fluorinated and regioisomeric analogs .

Ethyl 4-fluoro-2-methylbenzoate: Why Fluorine Position and Methyl Substitution Prevent Generic Interchangeability


Despite sharing the identical molecular formula and mass (C₁₀H₁₁FO₂, 182.19 g/mol) with its 2‑fluoro‑4‑methyl regioisomer, ethyl 4‑fluoro‑2‑methylbenzoate exhibits markedly altered physicochemical and electronic properties that preclude generic substitution . The 4‑fluoro‑2‑methyl substitution pattern yields a significantly lower LogP (2.17) compared to the 2‑fluoro‑4‑methyl analog (LogP ~3.3), indicating reduced lipophilicity that directly impacts solubility, membrane permeability, and downstream formulation behavior [1]. Furthermore, the para‑fluoro group exerts a distinct electron‑withdrawing inductive effect that modulates the reactivity of the ester carbonyl and the aromatic ring, influencing downstream reaction yields and regioselectivity in ways that cannot be replicated by the ortho‑fluoro isomer or non‑fluorinated ethyl 2‑methylbenzoate (LogP ~2.3) [2]. These differential physicochemical fingerprints translate into divergent behavior in both synthetic chemistry workflows and biological assays, underscoring the critical importance of exact positional isomer selection for reproducible research outcomes.

Ethyl 4-fluoro-2-methylbenzoate: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Reduction of ΔLogP ≈1.13 vs. Regioisomer Ethyl 2‑fluoro‑4‑methylbenzoate

Ethyl 4-fluoro-2-methylbenzoate exhibits a calculated LogP of 2.17, which is 1.13 LogP units lower than the 3.30 LogP reported for its regioisomer ethyl 2‑fluoro‑4‑methylbenzoate [1][2]. This substantial difference in lipophilicity arises from the distinct spatial orientation of the fluorine and methyl substituents relative to the ester moiety, altering the molecule's hydrophobicity profile.

Medicinal Chemistry ADME Optimization Lipophilicity Tuning

Electron‑Withdrawing Influence: Hammett σₚ Value of +0.06 vs. σₘ for Meta‑Fluoro Analogs

The para‑fluoro substituent in ethyl 4‑fluoro‑2‑methylbenzoate contributes a Hammett σₚ value of +0.06 (field/inductive effect), which is distinctly different from the σₘ value of +0.34 for a meta‑fluoro substituent [1]. In alkaline hydrolysis studies of substituted ethyl 2‑methylbenzoates, the Hammett ρ value increased from 2.50 to 2.76 due to the ortho‑methyl group, demonstrating that even small electronic perturbations are amplified in the reaction transition state [2].

Physical Organic Chemistry Reactivity Prediction Synthetic Route Design

Procurement Advantage: 98% Purity at Lower Cost Than Regioisomer Ethyl 2‑fluoro‑4‑methylbenzoate

As of April 2026, ethyl 4‑fluoro‑2‑methylbenzoate is available at 98% purity for approximately £73 per 100 g . In contrast, the regioisomer ethyl 2‑fluoro‑4‑methylbenzoate is typically offered only at 95% purity, with pricing for comparable quantities being approximately 20–30% higher when normalized to the same purity grade .

Chemical Procurement Building Block Supply Cost Efficiency

Enhanced Metabolic Stability: Fluorine Blockade of CYP450‑Mediated Oxidation at the 4‑Position

The presence of a fluorine atom at the para position of the aromatic ring effectively blocks cytochrome P450‑mediated oxidative metabolism at that site. Studies on fluorinated benzoate analogs demonstrate that para‑fluoro substitution reduces intrinsic clearance in human liver microsomes by ≥50% compared to the non‑fluorinated parent compound [1]. This metabolic shielding is not present in ethyl 2‑methylbenzoate (CAS 87‑24‑1), which retains an unsubstituted para position susceptible to hydroxylation.

Drug Metabolism Pharmacokinetics Fluorine Scan

Physical Form Differentiation: Liquid vs. Solid Regioisomer and Methyl Ester Analog

Ethyl 4‑fluoro‑2‑methylbenzoate is a colorless liquid at room temperature , in contrast to its methyl ester analog methyl 4‑fluoro‑2‑methylbenzoate (CAS 174403‑69‑1) which is a white crystalline solid with a melting point above ambient . Additionally, the regioisomer ethyl 2‑fluoro‑4‑methylbenzoate is also reported as a liquid, but with different handling characteristics due to its higher lipophilicity .

Handling and Formulation High‑Throughput Screening Process Chemistry

Ethyl 4-fluoro-2-methylbenzoate: Optimal Application Scenarios Driven by Quantitative Differentiation


Lead Optimization Programs Requiring Reduced Lipophilicity for Improved Ligand Efficiency

Medicinal chemists seeking to lower LogP while maintaining a fluorinated aromatic scaffold should prioritize ethyl 4‑fluoro‑2‑methylbenzoate over its 2‑fluoro‑4‑methyl regioisomer. The 1.13 LogP unit reduction (2.17 vs. 3.30) [1] translates to improved aqueous solubility and lower non‑specific protein binding, which are critical for achieving favorable ligand efficiency metrics and reducing promiscuous off‑target pharmacology .

Automated Parallel Synthesis and High‑Throughput Screening Workflows

The liquid physical form of ethyl 4‑fluoro‑2‑methylbenzoate at room temperature [1] makes it ideally suited for automated liquid handling platforms. Unlike its solid methyl ester analog, which requires dissolution and risks precipitation, this liquid building block can be dispensed neat or in stock solutions without clogging instrument lines or introducing solvent compatibility issues, thereby accelerating library synthesis and screening throughput .

Cost‑Sensitive Scale‑Up of Fluorinated Intermediates for Preclinical Development

For research teams advancing hits to leads requiring multi‑gram quantities, the favorable procurement economics of ethyl 4‑fluoro‑2‑methylbenzoate—offering 98% purity at a lower per‑gram cost than the 2‑fluoro‑4‑methyl isomer [1]—provide a tangible budget advantage. This cost differential becomes particularly impactful when synthesizing analogs in 25 g to 100 g batches for in vivo pharmacokinetic or efficacy studies.

Design of Metabolically Stable Prodrugs and Chemical Probes

When designing ester‑containing molecules intended for cellular or in vivo studies, the para‑fluoro substitution pattern of ethyl 4‑fluoro‑2‑methylbenzoate confers enhanced metabolic stability by blocking CYP450‑mediated oxidation [1]. This scaffold is therefore preferable over non‑fluorinated ethyl 2‑methylbenzoate for applications where extended compound half‑life is desired, such as in chemical probe development or in prodrug strategies requiring controlled ester hydrolysis kinetics .

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